molecular formula C15H17ClN2O2S B2548800 N-(4-氯苄基)-N'-(4-甲基苄基)磺酰胺 CAS No. 478261-02-8

N-(4-氯苄基)-N'-(4-甲基苄基)磺酰胺

货号 B2548800
CAS 编号: 478261-02-8
分子量: 324.82
InChI 键: JHBFZQWAGUTURB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Configuration and Molecular Structure Analysis

The study of sulfonamide derivatives with a salicylamide core, as presented in the first paper, provides valuable insights into the molecular structure and potential pharmaceutical applications of these compounds. The research focuses on the molecular structure of eight different compounds, analyzed using FTIR spectroscopy in the frequency range of 4000-400 cm^-1. This analysis is crucial for understanding the geometrical shape of the molecules, which is directly related to their biological activity, particularly in cancer cells. The electronic charge distribution is further explored through UV-Vis spectroscopy in the frequency range of 190-1100 nm. Theoretical molecular modeling calculations complement the experimental data, revealing variations in hydrogen bonding patterns among the compounds. These variations in hydrogen bond number and length, influenced by the addition of different groups to the phenyl ring, are significant in determining the activity of the compounds in cancer cells .

Synthesis Analysis

The second paper discusses a novel approach to the synthesis of phenolic O-sulfamates, which are important in medicinal chemistry and drug development. The traditional method of converting alcohols and phenols into primary sulfamates is limited by the lability of the O-sulfamate group under basic conditions. To overcome this limitation, a protecting group strategy has been developed, where the sulfamate NH protons are replaced with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups. This modification renders the sulfamates stable to various conditions, allowing for their use in multi-step synthesis. The synthesis involves microwave heating of 1,1'-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol, followed by methylation, displacement with a dibenzylamine, and deprotection with trifluoroacetic acid. The use of 2,4-dimethoxybenzyl groups is highlighted for its efficiency, as deprotection occurs quantitatively within 2 hours at room temperature. This method provides high yields across the key steps of the synthesis .

Chemical Reactions Analysis

The chemical stability of the N-protected sulfamates described in the second paper is a significant finding. These compounds withstand exposure to oxidizing and reducing agents, bases, and nucleophiles, which is a testament to the effectiveness of the N-protection strategy. The reactions involved in the synthesis, such as the displacement of 1,2-dimethylimidazole by dibenzylamine and the final deprotection step, are crucial for the successful manipulation of the aryl substituent in the phenol O-sulfamates. The high yields reported for each step of the protocol indicate a robust and reliable synthesis pathway for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the sulfonamide derivatives are closely tied to their molecular structure and synthesis. The FTIR and UV-Vis spectroscopic analyses provide a detailed understanding of the compounds' electronic charge distribution and hydrogen bonding, which are essential for predicting their physical properties and reactivity. The stability of the N-protected sulfamates under various chemical conditions suggests that these compounds possess unique physical and chemical properties that make them suitable for further pharmaceutical development. The ability to manipulate the sulfamates through multi-step synthesis without degradation indicates that these compounds have significant potential for creating a variety of derivatives with tailored properties for specific applications .

科学研究应用

化学计量学应用

对映体组成测定:N-(4-氯苄基)-N'-(4-甲基苄基)磺酰胺和相关化合物已被研究用于使用光谱数据的化学计量学建模测定其对映体组成。研究表明,当使用多变量回归模型分析光谱数据时,可以准确预测此类化合物的对映体组成。该应用在药物分析中很重要,其中药物物质的对映体纯度会影响药物的安全性和有效性 (Fakayode 等人,2006)

抗菌活性

磺酰胺衍生物的合成和表征:包括 N-(4-氯苄基)-N'-(4-甲基苄基)磺酰胺在内的磺酰胺衍生物的研究表明了它们在抗菌研究中的潜力。这些化合物已经过合成和表征,表现出各种热性质,并且在某些情况下缺乏显着的抗菌和抗真菌活性。然而,从这些研究中获得的结构见解有助于了解磺酰胺衍生物的抗菌潜力 (Lahtinen 等人,2014)

酶抑制

碳酸酐酶抑制:包括类似于 N-(4-氯苄基)-N'-(4-甲基苄基)磺酰胺的磺酰胺衍生物在内的磺酰胺衍生物已被探索其对碳酸酐酶同工酶的抑制作用,后者在各种生理过程中起着至关重要的作用。这些研究表明,基于磺酰胺的化合物可以作为有效的抑制剂,在碳酸酐酶活性受累的疾病中提供潜在的治疗应用 (Supuran 等人,2013)

药物开发

磺酰胺作为药物设计中的一个功能基团:磺酰胺基团是药物化学中的一个关键结构基序,有助于许多药物的生物活性。研究强调了磺酰胺官能团在酶抑制剂和其他治疗剂设计中的多功能性和重要性。这项工作强调了像 N-(4-氯苄基)-N'-(4-甲基苄基)磺酰胺这样的化合物在开发具有改进的功效和特异性的新药物中的用途 (Winum 等人,2006)

属性

IUPAC Name

N-[(4-chlorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-12-2-4-13(5-3-12)10-17-21(19,20)18-11-14-6-8-15(16)9-7-14/h2-9,17-18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBFZQWAGUTURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-N'-(4-methylbenzyl)sulfamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。